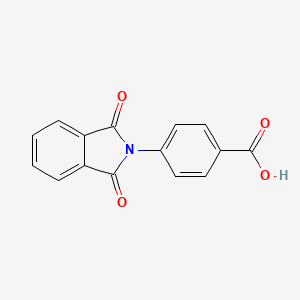

N-(4-Carboxyphenyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXCMGPWVGKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289176 | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5383-82-4 | |

| Record name | 5383-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-Carboxyphenyl)phthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-(4-Carboxyphenyl)phthalimide, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, with the chemical formula C15H9NO4 and a molecular weight of 267.24 g/mol , is a bifunctional organic compound containing both a phthalimide moiety and a carboxylic acid group.[1][2][3][4] This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various high-performance polymers, fluorescent probes, and pharmacologically active molecules, including potential anticonvulsant agents.[1] Its stability under standard laboratory conditions further enhances its utility in diverse research and development applications.[1]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1][5][6] The reaction proceeds in two conceptual steps: the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to form the imide ring.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

Glacial acetic acid or N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.[5][7] The solvent facilitates the reaction by dissolving the reactants and enabling efficient heat transfer.

-

Reaction: The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of a dehydrating agent or a catalyst like montmorillonite-KSF clay can facilitate the cyclization of the intermediate phthalamic acid.[6]

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization, typically from ethanol, to yield the pure this compound.[5] The purified product is then dried in a vacuum oven.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5383-82-4 | [3][4] |

| Molecular Formula | C15H9NO4 | [1][2][3] |

| Molecular Weight | 267.24 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 200 - 295 °C (Varies with purity) | [1] |

| Solubility | Soluble in hot methanol |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and the carboxyphenyl moieties. The protons on the phthalimide ring typically appear as a complex multiplet, while the protons on the carboxyphenyl ring will show a characteristic ortho- and meta-coupling pattern. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic carbons.

| ¹H NMR (Typical Chemical Shift Ranges, δ in ppm) | ¹³C NMR (Typical Chemical Shift Ranges, δ in ppm) |

| Aromatic Protons: 7.5 - 8.5 (m) | Carbonyl Carbons (C=O): 165 - 180 |

| Carboxylic Acid Proton (-COOH): 10.0 - 13.0 (br s) | Aromatic Carbons: 120 - 150 |

Note: Chemical shifts are dependent on the solvent and instrument frequency.

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the carbonyl groups of the imide and the carboxylic acid, as well as the N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1780 - 1720 | C=O stretch (asymmetric) | Imide |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ should be observed at m/z 267. The fragmentation pattern of N-substituted phthalimides typically involves the loss of CO and cleavage of the imide ring.[2][8]

| m/z Value | Interpretation |

| 267 | Molecular Ion [M]+ |

| 223 | [M - COOH]+ |

| 147 | [Phthalimide moiety]+ |

| 121 | [Carboxyphenyl moiety]+ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and materials development. The well-defined synthetic route and the thorough characterization ensure the reliable production of this important chemical intermediate for its various applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide

CAS Number: 5383-82-4

This technical guide provides a comprehensive overview of N-(4-Carboxyphenyl)phthalimide, a versatile organic compound with significant potential in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a solid, aromatic compound characterized by the presence of both a phthalimide and a carboxylic acid functional group. These features contribute to its unique chemical reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 5383-82-4 | EvitaChem, Santa Cruz Biotechnology |

| Molecular Formula | C₁₅H₉NO₄ | EvitaChem, Santa Cruz Biotechnology |

| Molecular Weight | 267.24 g/mol | EvitaChem, Santa Cruz Biotechnology |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzoic acid | EvitaChem |

| Synonyms | 4-Phthalimidobenzoic acid | N/A |

| Melting Point | >300 °C | N/A |

| Boiling Point | 519.6 °C at 760 mmHg (Predicted) | N/A |

| LogP | 2.25 (Predicted) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Slightly soluble in water. | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.

Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Aminobenzoic Acid

Materials:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

-

Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Potential Biological Activities

The phthalimide scaffold is a well-known pharmacophore present in several therapeutic agents, exhibiting a wide range of biological activities.[1] While specific experimental data for this compound is limited in the readily available scientific literature, the general activities of phthalimide derivatives suggest potential applications in drug discovery.

Anti-inflammatory Activity

Phthalimide derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2]

This protocol is a general guideline for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

This compound (or other test compounds)

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the vehicle control.

Antimicrobial Activity

The phthalimide nucleus is also a feature in some antimicrobial agents. Derivatives have been shown to exhibit activity against a range of bacteria and fungi.

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound (or other test compounds)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well plate. The concentration range will depend on the expected activity.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Potential Applications in Fluorescence Sensing

Aromatic compounds with extended π-systems, such as this compound, have the potential to exhibit fluorescent properties. While specific studies on the fluorescence of this particular compound are not widely reported, its structural motifs are found in some fluorescent probes. The carboxylic acid group could potentially act as a recognition site for metal ions or other analytes, leading to changes in the fluorescence signal upon binding. Further research is needed to explore this potential application.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential applications in both materials science, as a monomer for polyimides, and in medicinal chemistry. While the biological activities of the broader phthalimide class are well-documented, further specific experimental investigation into the anti-inflammatory, antimicrobial, and fluorescence properties of this compound is warranted to fully elucidate its potential. The experimental protocols provided in this guide offer a starting point for such investigations.

References

"N-(4-Carboxyphenyl)phthalimide molecular structure and IUPAC name"

An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide

This technical guide provides a comprehensive overview of this compound, a pivotal chemical compound in materials science and polymer chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and IUPAC Name

This compound is an organic compound characterized by a phthalimide group linked to a benzoic acid moiety at the para position of the phenyl ring.[1] This unique structure, containing both an imide and a carboxylic acid functional group, makes it a valuable monomer for the synthesis of high-performance polymers.[1]

IUPAC Name: 4-(1,3-dioxoisoindol-2-yl)benzoic acid.[1][2]

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key identifiers and properties of this compound are summarized below. This data is essential for its identification, handling, and application in various chemical processes.

Table 1: Chemical Identifiers and Physical Properties

| Identifier/Property | Value |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzoic acid[1][2] |

| CAS Number | 5383-82-4[1][2][3] |

| Molecular Formula | C₁₅H₉NO₄[1][2][3] |

| Molecular Weight | 267.24 g/mol [1][3] |

| Appearance | Typically a solid crystalline substance[1] |

| Melting Point | 290-295 °C |

| Solubility | Soluble in organic solvents; limited solubility in water[1] |

| InChI Key | HBXCMGPWVGKNRS-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O[1] |

Table 2: Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. The following table lists characteristic spectral features.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H-NMR | Aromatic protons typically appear as multiplets in the δ 7.8-8.5 ppm range. The carboxylic acid proton (-COOH) signal is expected at δ > 10 ppm. |

| ¹³C-NMR | Carbonyl carbons (C=O) of the imide and carboxylic acid groups are observed in the δ 165-170 ppm region. Aromatic carbons appear between δ 120-140 ppm. |

| FT-IR (KBr, cm⁻¹) | Asymmetric and symmetric C=O stretching of the imide group appear around 1780-1720 cm⁻¹. C=O stretching of the carboxylic acid is observed around 1700 cm⁻¹. Aromatic C-H stretching is typically seen above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 267. |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.[1] This reaction proceeds via a two-step mechanism involving direct amidation followed by cyclization.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Aminobenzoic Acid

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask to facilitate the reaction.[4] The solvent acts as a medium for the reactants and can also aid in the removal of water during cyclization.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C for glacial acetic acid) with continuous stirring.[4] The reaction is typically refluxed for several hours to ensure the completion of both the initial amidation and the subsequent cyclization to form the imide ring.

-

Product Isolation: After the reaction is complete (monitored by TLC if necessary), cool the mixture to room temperature. The product, this compound, which has limited solubility in the cooled solvent, will precipitate out.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold solvent and then with water to remove any unreacted starting materials and impurities.

-

Drying and Purification: Dry the crude product in an oven. For higher purity, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Applications in Polymer Chemistry

This compound is a crucial monomer in the field of high-performance polymers, particularly polyimides.[1]

-

Polyimide Synthesis: Its bifunctional nature (imide ring precursor and carboxylic acid group) allows it to be used in polycondensation reactions. The carboxylic acid group can be activated or converted to other functional groups (like an acid chloride or ester) to react with diamines, leading to the formation of poly(ester-imide)s or poly(amide-imide)s. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1]

-

Advanced Materials: Polyimides derived from this monomer are utilized in demanding applications, including advanced materials for the electronics and aerospace industries, where resistance to high temperatures and harsh environments is critical.[1]

The logical relationship between the structure of this compound and its primary application is outlined in the diagram below.

Caption: Structure-Property-Application relationship for this compound.

References

An In-depth Technical Guide to the Solubility of N-(4-Carboxyphenyl)phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-(4-Carboxyphenyl)phthalimide

This compound (also known as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid) is a solid crystalline substance with the molecular formula C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol .[1] Its structure, featuring both a carboxylic acid group and a phthalimide system, imparts a unique combination of properties. The carboxylic acid group provides a site for esterification, amidation, and salt formation, while the phthalimide group is a key structural element in the synthesis of various polymers and biologically active molecules. A general statement indicates its solubility in organic solvents and limited solubility in water.[1]

Predicted Solubility Profile

The molecular structure of this compound suggests a propensity for solubility in polar aprotic solvents. The presence of the carboxylic acid group and the two carbonyl groups in the phthalimide moiety allows for hydrogen bonding with appropriate solvents. The aromatic rings contribute to potential pi-pi stacking interactions. Based on these features, it is anticipated that this compound will exhibit favorable solubility in solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating polar and aromatic compounds. Its solubility is expected to be lower in less polar solvents like toluene and hexane, and moderate in polar protic solvents like ethanol and methanol.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. To facilitate research and development in this area, the following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 267.24 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 267.24 | |||

| Acetone | Polar Aprotic | 267.24 | |||

| Acetonitrile | Polar Aprotic | 267.24 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 267.24 | |||

| Ethanol | Polar Protic | 267.24 | |||

| Methanol | Polar Protic | 267.24 | |||

| Dichloromethane | Nonpolar | 267.24 | |||

| Toluene | Nonpolar | 267.24 | |||

| Hexane | Nonpolar | 267.24 |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for any research or development involving this compound. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Saturation Method (Gravimetric Analysis)

This method involves the direct measurement of the mass of the solute that dissolves in a specific volume of solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

-

Caption: Workflow for Gravimetric Solubility Determination.

Spectrophotometric Method

This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent.

Materials and Equipment:

-

All materials listed for the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Sample Preparation and Analysis: After equilibration, filter the supernatant. Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λmax.

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation from the calibration curve to determine its concentration.

-

Solubility (g/L or mol/L) = (Concentration of diluted solution) x (Dilution factor)

-

Synthesis Protocol for this compound

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 4-aminobenzoic acid. A detailed protocol for a related compound can be adapted as follows.[2]

Materials and Equipment:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Glass flask with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a glass flask, combine phthalic anhydride and 4-aminobenzoic acid in equimolar amounts with N,N'-dimethylformamide as the solvent.[2]

-

Reaction: Heat the reaction mixture to approximately 140 °C with continuous stirring for about three hours.[2]

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled mixture into a larger volume of water while stirring to precipitate the product.[2]

-

Purification: Collect the precipitate by filtration and wash it repeatedly with methanol to remove any unreacted starting materials and residual solvent.[2]

-

Drying: Dry the purified product in a vacuum oven at around 100 °C to obtain this compound.[2]

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for both gravimetric and spectrophotometric methods offer robust approaches for generating reliable solubility data. The provided synthesis protocol and workflow diagrams further support the practical application of this compound in a laboratory setting. The predicted solubility profile suggests that polar aprotic solvents are promising candidates for dissolving this compound, a hypothesis that can be systematically investigated using the methodologies outlined herein. The generation and dissemination of such data will be invaluable for advancing the use of this versatile molecule in various scientific and industrial applications.

References

Thermal Stability and Degradation of N-(4-Carboxyphenyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carboxyphenyl)phthalimide is a versatile organic compound characterized by a phthalimide group linked to a benzoic acid moiety. Its rigid, aromatic structure makes it a valuable monomer in the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability and mechanical strength.[1] Understanding the intrinsic thermal properties and degradation behavior of this compound is crucial for the rational design, processing, and application of these advanced materials in demanding fields such as aerospace, electronics, and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, including detailed experimental protocols and a proposed degradation pathway.

Thermal Stability Analysis

The thermal stability of this compound is inherently high, a characteristic attributed to its aromatic nature and the presence of the stable phthalimide ring system. While specific experimental data for the monomer is not extensively available in the public domain, the thermal behavior of polyimides derived from it provides strong indications of its robust thermal resistance. The decomposition of such polymers typically occurs at temperatures well above 400°C.

Quantitative Thermal Properties

The following table summarizes the estimated thermal properties of this compound based on the analysis of related polyimide systems. It is important to note that these values are estimations and direct experimental analysis of the pure monomer is recommended for precise characterization.

| Thermal Property | Estimated Value | Notes |

| Melting Point (Tm) | > 300 °C | High melting point is expected due to the rigid, crystalline structure. |

| Decomposition Temperature (Td) | > 400 °C | The onset of significant thermal decomposition. |

| Temperature at 5% Weight Loss (TGA) | ~ 450 - 500 °C | In an inert atmosphere (e.g., Nitrogen). |

| Char Yield at 800 °C (TGA) | High | A significant amount of carbonaceous residue is expected to remain. |

Experimental Protocols

To accurately determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass (char yield) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and other phase transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase any previous thermal history. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks. The melting temperature (Tm) is determined from the peak of the melting endotherm.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step process involving the decomposition of the carboxylic acid group and the subsequent breakdown of the phthalimide ring.

-

Decarboxylation: The initial degradation step is proposed to be the decarboxylation of the benzoic acid moiety, releasing carbon dioxide and forming N-phenylphthalimide.

-

Imide Ring Opening: At higher temperatures, the phthalimide ring can undergo homolytic cleavage of the C-N bonds, leading to the formation of radical species.

-

Fragmentation: These radicals can then undergo further fragmentation and rearrangement reactions, leading to the formation of smaller volatile molecules such as carbon monoxide, benzonitrile, and benzene, and ultimately a stable carbonaceous char.

Caption: A proposed pathway for the thermal degradation of this compound.

Conclusion

This compound is a thermally robust molecule, a property that is imparted to the high-performance polyimides derived from it. While direct experimental data on its thermal properties are limited, analysis of related polymers suggests a high decomposition temperature. The proposed degradation pathway involves initial decarboxylation followed by the breakdown of the phthalimide ring at elevated temperatures. For a definitive understanding of its thermal behavior, detailed experimental studies using TGA and DSC on the pure monomer are highly recommended. Such data would be invaluable for the precise control of polymerization processes and the accurate prediction of the service life of materials based on this important monomer.

References

"spectroscopic data of N-(4-Carboxyphenyl)phthalimide (NMR, IR, Mass Spec)"

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Carboxyphenyl)phthalimide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Compound Identity

| Compound Name | This compound |

| Synonym | 4-(1,3-dioxoisoindolin-2-yl)benzoic acid |

| CAS Number | 5383-82-4 |

| Molecular Formula | C₁₅H₉NO₄ |

| Molecular Weight | 267.24 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide and carboxyphenyl groups. The protons on the carboxyphenyl ring, being in different chemical environments, will likely appear as distinct multiplets. The protons on the phthalimide ring will also produce characteristic signals in the aromatic region. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide and carboxylic acid groups are expected to resonate at the most downfield shifts. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts depending on their electronic environment.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5 - 8.5 | Multiplets | Phthalimide & Carboxyphenyl rings |

| Carboxylic Acid Proton | > 10 | Broad Singlet | -COOH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl Carbons | 165 - 175 | C=O (Phthalimide & Carboxylic Acid) | |

| Aromatic Carbons | 120 - 140 | Aromatic C-H and C-C |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl groups, the carboxylic acid O-H bond, and the aromatic C-H and C=C bonds.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Imide) | ~1770 and ~1710 (asymmetric & symmetric) | Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (267.24). Fragmentation patterns may also be observed, providing further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 267 |

| [M+H]⁺ | 268 |

| [M+Na]⁺ | 290 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

This compound can be synthesized by the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.

-

Procedure: Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF). The mixture is then heated under reflux for several hours. Upon cooling, the product precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried. The purity of the synthesized compound should be confirmed by techniques such as thin-layer chromatography and melting point determination.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The instrument is calibrated using a known standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis and Derivatives of N-(4-Carboxyphenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-carboxyphenyl)phthalimide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of the core molecule and its analogues. It details various synthetic methodologies, including conventional and microwave-assisted approaches, and presents key quantitative data in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for pivotal syntheses and explores the biological activities of these derivatives, supported by diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and potential therapeutic applications.

Introduction

Phthalimides are a well-established class of compounds in medicinal chemistry, with thalidomide being a prominent, albeit controversial, example of their therapeutic potential. The incorporation of a carboxyphenyl group at the nitrogen atom of the phthalimide scaffold, affording this compound, provides a key functional handle for further derivatization, enabling the exploration of a wide chemical space for drug discovery and the development of novel materials. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and insecticidal properties. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.

Synthesis of this compound and Its Derivatives

The primary and most common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1] Variations in reaction conditions, such as the choice of solvent, temperature, and the use of catalysts or microwave irradiation, can significantly influence the reaction time and yield.

General Synthetic Routes

The general synthesis of this compound derivatives can be conceptualized in a two-step process: first, the synthesis of the this compound core, and second, the modification of the carboxylic acid moiety to generate a library of derivatives.

Comparison of Synthetic Methodologies

Several methods have been reported for the synthesis of N-substituted phthalimides. The choice of method often depends on the desired scale, available equipment, and the nature of the starting materials.

| Method | Reagents | Catalyst/Conditions | Yield | Reference |

| Conventional Heating | Phthalic anhydride, Primary amines | Acetic acid, 110 °C, (10%) sulphamic acid | 86-98% | [1] |

| Microwave Irradiation | Phthalic anhydride, Amine | DMF (few drops), 150-250 °C, 3-10 min | 52-89% | [1] |

| Clay Catalysis | Phthalic anhydride, Alkyl/Aryl amine | Montmorillonite-KSF, Acetic acid, Reflux, 50 min - 4 hrs | High yields (specifics not quantified) | |

| From Trimellitic Anhydride | Trimellitic anhydride, p-aminobenzoic acid | N,N'-dimethylformamide, 140 °C, 3 hrs | 75% | [2] |

Table 1: Comparison of Synthetic Methodologies for Phthalimide Derivatives.

Experimental Protocols

Synthesis of 4-carboxy-N-(p-carboxyphenyl)phthalimide

This protocol describes the synthesis of a dicarboxylic acid derivative of phthalimide.

Materials:

-

Trimellitic anhydride (38.42 g, 0.2 moles)

-

p-Amino-benzoic acid (27.4 g, 0.2 moles)

-

N,N'-dimethylformamide (300 cc)

-

Methanol

-

Water

Equipment:

-

500 cc glass flask

-

Mechanical stirrer

-

Thermometer

-

Vertical condenser

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Charge a 500 cc glass flask with trimellitic anhydride (38.42 g), p-amino-benzoic acid (27.4 g), and N,N'-dimethylformamide (300 cc).[2]

-

Equip the flask with a mechanical stirrer, thermometer, and a vertical condenser.[2]

-

Heat the reaction mixture to 140 °C and maintain this temperature under stirring for three hours.[2]

-

After the reaction is complete, cool the mixture to ambient temperature.[2]

-

Pour the cooled mixture into 2 liters of water while stirring, which will cause the product to precipitate.[2]

-

Filter the precipitate and wash it repeatedly with methanol.[2]

-

Dry the product at 100 °C in a vacuum oven.[2]

-

The expected yield is approximately 46.5 g (75%).[2]

-

Confirm the product structure using NMR spectroscopy.[2]

Microwave-Assisted Synthesis of N-Substituted Phthalimides

This protocol provides a general procedure for the rapid synthesis of N-substituted phthalimides using microwave irradiation.

Materials:

-

Phthalic anhydride (1 equivalent)

-

Amine (1 equivalent)

-

Sodium acetate (catalytic amount)

-

Dimethylformamide (DMF, a few drops)

-

Ethanol

Equipment:

-

Microwave reactor

-

Reaction vessel

-

TLC plate

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, combine phthalic anhydride, the desired amine, and a catalytic amount of sodium acetate.

-

Add a few drops of DMF to the mixture.

-

Irradiate the reaction mixture in a microwave reactor for 3-10 minutes at a power level sufficient to maintain a temperature of 150-250 °C.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolate the crude product by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure N-substituted phthalimide.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a variety of biological activities. The following table summarizes some of the reported activities and corresponding quantitative data.

| Derivative Class | Biological Activity | Quantitative Data | Reference |

| N-phenyl-phthalimide sulfonamides | Anti-inflammatory | ED50 = 2.5 mg/kg (LASSBio 468) for inhibition of LPS-induced neutrophil recruitment. | [3] |

| N-(4-(hydrazinecarbonyl)phenyl)benzamide derivatives | Insecticidal | LD50 of 0.7015 µ g/fly for compound 4a against A. suspensa. | [4] |

| N-(aryl)-4-(1,3-dioxoisoindolin-2-yl)benzamides | Anticonvulsant | Increased seizure inhibition threshold compared to thalidomide. | [5] |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Antimicrobial | Activity against Bacillus subtilis was 133%, 106% and 88.8% compared to ampicillin, cefotaxime and gentamicin, respectively. | |

| 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione | Antioxidant | Exhibited antioxidant activity. | |

| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide | Anti-inflammatory | 32% decrease in inflammation in vitro. |

Table 2: Biological Activities of this compound Derivatives.

Anti-inflammatory Mechanism of Action

Certain phthalimide derivatives exert their anti-inflammatory effects by modulating cytokine production. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibition can be linked to the suppression of signaling pathways such as the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS).

Conclusion

This compound serves as a valuable scaffold for the development of a diverse range of biologically active compounds. The synthetic methodologies outlined in this guide, from conventional heating to microwave-assisted reactions, offer researchers flexibility in accessing this core structure and its derivatives. The tabulated quantitative data on synthesis and biological activity provides a useful reference for structure-activity relationship studies and the design of new therapeutic agents. The elucidation of mechanisms, such as the modulation of inflammatory pathways, further underscores the potential of this compound class in drug discovery. Future research will likely focus on optimizing synthetic routes for greener and more efficient processes and expanding the biological evaluation of novel derivatives to uncover new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of N-(4-Carboxyphenyl)phthalimide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural chemistry of N-(4-Carboxyphenyl)phthalimide. While a definitive, publicly archived crystal structure for this compound (CAS 5383-82-4) is not available at the time of this publication, this document outlines the necessary experimental procedures for its determination and presents data from a closely related analogue to illustrate the expected structural characteristics.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, integrating the rigid phthalimide scaffold with a functionalized benzoic acid moiety.[1][2] The phthalimide group is a known pharmacophore present in various biologically active compounds, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and predicting material properties. This is typically achieved through single-crystal X-ray diffraction.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5383-82-4 | [5] |

| Molecular Formula | C₁₅H₉NO₄ | [5] |

| Molecular Weight | 267.24 g/mol | [5] |

| Synonym | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | [5] |

| Melting Point | 290-295 °C | [6] |

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from initial synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

The synthesis of N-substituted phthalimides is typically achieved via the condensation of phthalic anhydride with a primary amine.[2][7][8]

Materials:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

-

Add glacial acetic acid to serve as the solvent.

-

Heat the mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and solvent.

-

Dry the purified this compound product in a vacuum oven.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] Slow evaporation of a saturated solution is a common and effective method.

Procedure:

-

Dissolve the synthesized this compound powder in a suitable solvent (e.g., dimethylformamide (DMF), ethanol, or a solvent mixture) with gentle heating to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Allow the setup to remain undisturbed for several days to weeks.

-

Monitor periodically for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.[4]

Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100-120 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.[9]

Representative Crystallographic Data

As a definitive crystal structure for this compound is not publicly available, we present the crystallographic data for the structurally similar molecule, N-(4-Methoxyphenyl)phthalimide , for illustrative purposes.[9] This molecule differs by the substitution of the carboxylic acid group with a methoxy group. The data highlights the parameters that would be determined in a successful crystallographic study of the target compound.

Table 1: Crystal Data and Structure Refinement for N-(4-Methoxyphenyl)phthalimide. [9]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁NO₃ |

| Formula Weight | 253.25 |

| Temperature | 123 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 18.6152(5) Å |

| b = 3.8502(1) Å | |

| c = 16.3125(4) Å | |

| α = 90° | |

| β = 96.704(2)° | |

| γ = 90° | |

| Volume | 1161.16(5) ų |

| Z | 4 |

| Calculated Density | 1.449 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Reflections Collected | 9965 |

| Independent Reflections | 2645 |

| Final R indices [I>2σ(I)] | R1 = 0.039 |

| R indices (all data) | wR2 = 0.104 |

Data extracted from the study of N-(4-Methoxyphenyl)phthalimide by Sim et al. (2009).[9]

In the structure of N-(4-Methoxyphenyl)phthalimide, the phthalimide ring system and the phenylene ring are inclined at an angle of 60.0(1)°.[9] A similar dihedral angle would be expected for this compound, although intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group, could significantly influence the crystal packing arrangement.

Conclusion

The structural characterization of this compound is a critical step towards understanding its potential applications. This guide has detailed the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. While the specific crystal structure remains to be determined and deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), the provided methodologies and representative data from a close analogue offer a robust framework for researchers undertaking this investigation. The resulting structural insights will be invaluable for future efforts in drug discovery and materials science.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic Properties and Computational Studies of N-(4-Carboxyphenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carboxyphenyl)phthalimide, a molecule integrating a phthalimide core with a carboxyphenyl group, presents a compelling subject for research in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its electronic properties and the computational and experimental methodologies used for their investigation. While specific computational data for this compound is not extensively available in the current literature, this document outlines the established protocols for its synthesis, characterization, and the theoretical frameworks for determining its electronic characteristics. Furthermore, it explores its potential as a pharmacophore, particularly in the context of anticonvulsant drug development, by examining the proposed mechanism of action for related phthalimide derivatives.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₅H₉NO₄.[1] Its structure, featuring a planar phthalimide system linked to a phenyl ring bearing a carboxylic acid group, imparts a unique combination of rigidity, aromaticity, and functionality. These characteristics make it a valuable building block in polymer chemistry and a person of interest in medicinal chemistry. Phthalimide derivatives have garnered significant attention for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. Understanding the electronic properties of this compound is crucial for elucidating its reactivity, molecular interactions, and potential pharmacological mechanisms.

This guide summarizes the available information on this compound, details the standard experimental and computational procedures for its study, and presents a putative mechanism of action based on related compounds.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.[2]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure (using glacial acetic acid): [2]

-

In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

-

Stir the mixture at 100°C and then reflux for an extended period (e.g., 17 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with a hot solvent like ethanol to remove any unreacted starting materials.

-

Filter the mixture to isolate the crude product.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.

Procedure (using N,N-dimethylformamide): [3]

-

In a glass flask equipped with a mechanical stirrer, thermometer, and condenser, add trimellitic anhydride (1.0 eq), p-aminobenzoic acid (1.0 eq), and N,N'-dimethylformamide.

-

Heat the reaction mixture to 140°C and maintain stirring for approximately three hours.

-

After the reaction, cool the mixture to room temperature.

-

Pour the cooled mixture into water while stirring to precipitate the product.

-

Filter the precipitate and wash it repeatedly with methanol.

-

Dry the product in a vacuum oven at 100°C.

The structure of the synthesized compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Computational Studies of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties of molecules. These properties provide insights into a molecule's reactivity, stability, and spectroscopic behavior.

Key Electronic Properties

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost electron-containing orbital, and its energy level relates to the molecule's ability to donate electrons (ionization potential). The LUMO is the lowest energy unoccupied orbital, and its energy level corresponds to the molecule's ability to accept electrons (electron affinity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

-

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

-

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

-

Dipole Moment: A measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It influences intermolecular interactions and solubility.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a common approach to determine the electronic properties of organic molecules.

General Protocol:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain the energies of the molecular orbitals (including HOMO and LUMO) and the total dipole moment.

Data Presentation

| Property | Calculated Value (Exemplary) |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: The values in this table are placeholders. Specific computational studies on this compound are required to populate this data.

Experimental Determination of Electronic Properties

Experimental techniques can be used to validate and complement computational findings.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol: [4][5][6][7][8]

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

Data Acquisition: Using a potentiostat, apply a potential sweep to the working electrode and record the resulting current. The potential is swept linearly to a set vertex potential and then reversed.

-

Data Analysis: The resulting voltammogram is a plot of current versus potential. The potentials of the oxidation and reduction peaks are used to determine the redox potentials of the analyte. The HOMO and LUMO energies can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

UV-Vis Spectroscopy and TD-DFT

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions.

Experimental Protocol (UV-Vis Spectroscopy):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Computational Protocol (TD-DFT): [9][10][11]

-

Perform a ground-state geometry optimization and frequency calculation using DFT as described previously.

-

Using the optimized geometry, perform a TD-DFT calculation to compute the excitation energies and oscillator strengths of the electronic transitions.

-

The simulated spectrum can then be compared with the experimental spectrum to aid in the interpretation of the electronic transitions.

Potential Application in Drug Development: Anticonvulsant Activity

Phthalimide derivatives have shown promise as anticonvulsant agents, with a mechanism of action often attributed to the modulation of voltage-gated sodium channels.[12][13][14]

Proposed Signaling Pathway: Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons is a key pathological feature. Many anticonvulsant drugs act by stabilizing the inactive state of VGSCs, thereby reducing the firing rate of neurons. Docking studies on various phthalimide derivatives suggest that they can bind to the inner pore of the sodium channel, potentially at the II-S6 segment, and induce a conformational change that favors the inactivated state.[12][14] The carbonyl groups of the phthalimide moiety are thought to play a crucial role in the interaction with the channel's residues through hydrogen bonding.[12]

Caption: Proposed mechanism of anticonvulsant action via sodium channel inhibition.

Workflow Diagrams

Computational Workflow for Electronic Properties

References

- 1. Buy this compound (EVT-302993) | 5383-82-4 [evitachem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. prepchem.com [prepchem.com]

- 4. iitk.ac.in [iitk.ac.in]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. ossila.com [ossila.com]

- 9. ReSpect program [respectprogram.org]

- 10. ReSpect program [respectprogram.org]

- 11. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 12. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking studies of phthalimide pharmacophore as a sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of N-(4-Carboxyphenyl)phthalimide and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide delves into the biological profile of N-(4-Carboxyphenyl)phthalimide and its analogs, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between phthalic anhydride or a substituted phthalic anhydride and 4-aminobenzoic acid or its corresponding analogs. A common synthetic route involves heating the reactants in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the formation of the imide ring.

A general synthetic scheme is depicted below:

Caption: General synthesis of this compound analogs.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is not extensively available in the public domain, numerous studies have explored the bioactivities of its analogs. These derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The following tables summarize the quantitative data for various N-substituted phthalimide analogs.

Antimicrobial Activity

Phthalimide derivatives have been investigated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Phthalimide Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| N-butylphthalimide | - | - | 100 | [1] |

| N-carbethoxyphthalimide | - | - | 100 | [1] |

| Phthalimide aryl ester 3b (R = Me) | 128 | 128 | 128 | [2] |

| Analog 4c | 0.49 | - | - | [3] |

| Analog 4f | 1.95 | - | - | [3] |

| Analog 5c | 0.98 | - | - | [3] |

Anti-inflammatory Activity